molecular formula C16H14N4O B11726997 3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one

3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one

Cat. No.: B11726997
M. Wt: 278.31 g/mol
InChI Key: CARPROJTONAMLC-UHFFFAOYSA-N
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Description

3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one is a chemical compound with the molecular formula C16H14N4O It is known for its unique structure, which includes a quinoxaline core and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one typically involves the condensation of 4-methylbenzaldehyde with 3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the quinoxaline core can interact with nucleic acids, potentially affecting gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[(4-Fluorophenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one
  • 3-{2-[(2-Chlorophenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one

Uniqueness

Compared to similar compounds, 3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

3-[2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C16H14N4O/c1-11-6-8-12(9-7-11)10-17-20-15-16(21)19-14-5-3-2-4-13(14)18-15/h2-10H,1H3,(H,18,20)(H,19,21)

InChI Key

CARPROJTONAMLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

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